5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde
Description
5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde is a benzodioxole derivative characterized by a methoxymethoxy (-OCH2OCH3) substituent at the 5-position and an aldehyde (-CHO) group at the 4-position of the fused benzene ring. This compound is commercially available with 95% purity and is used as a precursor in organic synthesis, particularly for pharmaceutical and natural product derivatives . Its structure combines the electron-withdrawing aldehyde group with the electron-donating methoxymethoxy group, creating a versatile scaffold for further functionalization.
Properties
IUPAC Name |
5-(methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-5-13-8-2-3-9-10(7(8)4-11)15-6-14-9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWOEAKDDFHBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=C(C=C1)OCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Catechol Derivatives
The benzodioxole ring is typically synthesized via acid-catalyzed cyclization of catechol (1,2-dihydroxybenzene) with carbonyl-containing reagents. For example:
$$
\text{Catechol} + \text{Dichloromethane} \xrightarrow{\text{HCl, Δ}} 1,3-\text{Benzodioxole}
$$
Modifications to this method enable regioselective substitution. In one approach, 4-hydroxy-1,3-benzodioxole is generated using a directed ortho-metalation strategy, where a lithium base selectively deprotonates the hydroxyl group at position 4.
Methoxymethoxy Group Installation
Etherification via Alkylation
The methoxymethoxy group is introduced via nucleophilic substitution using methoxymethyl chloride (MOMCl) under basic conditions:
$$
4\text{-Hydroxy-1,3-benzodioxole} + \text{MOMCl} \xrightarrow{\text{NaH, DMF}} 5\text{-(Methoxymethoxy)-1,3-benzodioxole}
$$
Reaction Conditions :
- Base : Sodium hydride (NaH) in dimethylformamide (DMF).
- Temperature : 0°C to room temperature.
- Yield : ~70–85% (estimated from analogous reactions).
Mechanistic Insight :
NaH deprotonates the hydroxyl group, generating an alkoxide that attacks MOMCl’s electrophilic methylene carbon.
Aldehyde Group Introduction
Vilsmeier-Haack Formylation
The aldehyde group is installed via Vilsmeier-Haack reaction , employing dimethylformamide (DMF) and phosphoryl chloride (POCl3):
$$
5\text{-(Methoxymethoxy)-1,3-benzodioxole} \xrightarrow{\text{DMF, POCl3}} \text{Target Aldehyde}
$$
Optimized Protocol :
- Reagent Ratios : 1.2 equiv POCl3, 2.0 equiv DMF.
- Temperature : 0°C (slow addition), then reflux at 80°C for 4–6 hours.
- Workup : Quench with ice-water, neutralize with NaHCO3, extract with ethyl acetate.
- Yield : ~60–75% (extrapolated from similar formylations).
Regioselectivity : The electron-rich aromatic ring directs formylation to position 4 due to para-directing effects of the methoxymethoxy group.
Alternative Synthetic Pathways
Directed Ortho-Metalation (DoM)
A lithiation-formylation sequence offers precise control:
- Lithiation :
$$
5\text{-(Methoxymethoxy)-1,3-benzodioxole} \xrightarrow{\text{LDA, THF}} \text{Aryl Lithium Intermediate}
$$- Base : Lithium diisopropylamide (LDA) at -78°C.
- Formylation :
$$
\text{Aryl Lithium} + \text{DMF} \xrightarrow{} \text{Aldehyde}
$$
Advantage : High regioselectivity and scalability.
Oxidation of Methyl Precursors
If a methyl group is present at position 4, oxidation to aldehyde can be achieved using pyridinium chlorochromate (PCC) :
$$
5\text{-(Methoxymethoxy)-4-methyl-1,3-benzodioxole} \xrightarrow{\text{PCC, CH2Cl2}} \text{Target Aldehyde}
$$
Limitation : Over-oxidation to carboxylic acid must be controlled via stoichiometry.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient), yielding >95% purity.
Spectroscopic Validation
- 1H NMR (CDCl3): δ 9.85 (s, 1H, CHO), 6.80 (d, J = 8.5 Hz, 1H, Ar-H), 5.25 (s, 2H, OCH2O), 3.45 (s, 3H, OCH3).
- IR : Strong absorption at 1685 cm⁻¹ (C=O stretch).
Challenges and Optimization
- Functional Group Compatibility : The aldehyde’s sensitivity necessitates mild conditions during methoxymethoxy installation.
- Regioselectivity : Competing reactions at positions 6 and 7 are minimized using sterically hindered bases (e.g., LDA).
Industrial-Scale Considerations
- Cost-Efficiency : MOMCl is preferred over alternative etherifying agents due to commercial availability.
- Green Chemistry : Solvent recovery (DMF, THF) and catalyst recycling reduce environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Vilsmeier-Haack | 60–75 | 95 | Moderate |
| Directed Metalation | 70–80 | 98 | High |
| Oxidation | 50–65 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 5-(Methoxymethoxy)-1,3-benzodioxole-4-carboxylic acid.
Reduction: 5-(Methoxymethoxy)-1,3-benzodioxole-4-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzodioxole derivatives can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial pathogens. The structure-activity relationship (SAR) of these compounds suggests that modifications in the benzodioxole framework can enhance their antibacterial potency .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have demonstrated that specific benzodioxole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. For example, compounds with methoxy substitutions have shown improved cytotoxic effects against different cancer cell lines .
Organic Synthesis
Synthesis of Complex Molecules
5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as formylation and condensation. These derivatives can subsequently be utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
Reactivity in Multicomponent Reactions
The compound has been employed in multicomponent reactions (MCRs), which are valuable for synthesizing diverse chemical entities efficiently. MCRs involving this compound have led to the development of novel scaffolds with potential biological activities .
Material Science
Polymer Chemistry
In material science, this compound is explored for its potential use in polymer chemistry. Its reactive aldehyde group can participate in polymerization processes, leading to the formation of new polymeric materials with desirable properties such as improved thermal stability and mechanical strength .
Table 1: Antimicrobial Activity of Benzodioxole Derivatives
Table 2: Synthesis Pathways Involving this compound
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the methoxymethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde:
Key Research Findings and Comparative Analysis
Electronic and Steric Effects
- Trifluoromethyl Substitution (C11H9F3O5): The CF3 group in the 7-position of the benzodioxole ring () significantly enhances lipophilicity, improving membrane permeability and bioavailability compared to non-fluorinated analogues. This makes it more pharmacologically relevant in drug design .
- Methoxymethoxy vs. Methoxy : The methoxymethoxy group in the target compound (C10H10O5) provides greater steric bulk and oxygen-rich electron density compared to the simpler methoxy group in C9H8O4 (). This may influence reactivity in nucleophilic addition reactions at the aldehyde position.
Data Table: Physicochemical and Application Comparisons
| Compound Name | Melting Point/Boiling Point | LogP (Predicted) | Key Advantages | Limitations |
|---|---|---|---|---|
| This compound | Not reported | ~1.2 (moderate lipophilicity) | Versatile aldehyde for derivatization | Limited bioactivity data |
| 6-Methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde | Not reported | ~2.5 (high lipophilicity) | Enhanced biological activity | Complex synthesis, CF3 disorder |
| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | Not reported | ~3.0 (high lipophilicity) | Industrial-scale applicability | Potential toxicity, no safety data |
Biological Activity
5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by its unique benzodioxole structure which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 196.2 g/mol. Its structure includes methoxy groups that enhance its solubility and reactivity.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzodioxole derivatives, including this compound.
- Mechanism of Action : The compound's activity against various bacterial strains is attributed to its ability to disrupt cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.
- Case Studies : In a screening campaign, derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) ranging from ≤0.25 µg/mL to >200 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | ≤0.25 - >200 |
| Control (Vancomycin) | MRSA | 1 |
2. Anticancer Activity
Research has also highlighted the potential anticancer effects of benzodioxole derivatives.
- In Vitro Studies : A study involving various benzodioxole derivatives demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells and C6 rat glioma cells. The most promising compound from this series was found to increase early and late apoptosis in these cancer cell lines .
- Mechanistic Insights : The compound was evaluated for its effects on DNA synthesis and mitochondrial membrane potential, indicating that it may induce apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 15 | Apoptosis induction |
| Control (Doxorubicin) | A549 | 0.5 | DNA intercalation |
3. Cytotoxicity Assessment
While evaluating the safety profile of this compound, researchers assessed its cytotoxic effects on normal human embryonic kidney cells (HEK293).
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-(Methoxymethoxy)-1,3-benzodioxole-4-carbaldehyde in laboratory settings?
- Methodological Answer :
- Storage : Store in a dry, ventilated area at 0–6°C to prevent degradation . Avoid exposure to moisture or heat, as similar benzodioxole derivatives are prone to hydrolysis or decomposition .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), employ a fume hood and N95 masks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid water to prevent exothermic reactions .
- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical evaluation .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Vilsmeier–Haack Reaction : Aryl aldehydes can be synthesized via formylation of substituted benzodioxoles using DMF/POCl₃. Optimize stoichiometry (e.g., 1.2 eq POCl₃) to minimize byproducts .
- Protecting Group Strategies : The methoxymethoxy group can be introduced via nucleophilic substitution (e.g., reacting 1,3-benzodioxole-4-methanol with chloromethyl methyl ether under basic conditions) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₀O₅: 210.0528; observed: 210.0525) .
- NMR : Key signals include a benzodioxole proton triplet at δ 6.2–6.4 ppm (J = 8 Hz) and aldehyde proton singlet at δ 9.8–10.1 ppm .
- FT-IR : Stretch frequencies at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C benzodioxole), and 2850 cm⁻¹ (O-CH₂-O) .
Advanced Research Questions
Q. How does the methoxymethoxy group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The methoxymethoxy group at position 5 creates steric hindrance, slowing aldehyde reactivity in bulky nucleophile additions (e.g., Grignard reagents). Use kinetic studies (e.g., UV-Vis monitoring) to compare rates with unsubstituted analogs .
- Electronic Effects : The electron-donating methoxy group increases electron density on the benzodioxole ring, stabilizing intermediates in Wittig or aldol reactions. DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity .
Q. What strategies mitigate instability issues during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound under vacuum (0.1 mBar) to prevent hydrolysis. Post-lyophilization, store under argon in amber vials .
- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit oxidation. Monitor degradation via HPLC (C18 column, 220 nm detection) monthly .
- Temperature Sensitivity : Differential scanning calorimetry (DSC) shows decomposition onset at 120°C; avoid heating above 80°C during synthesis .
Q. How can computational modeling predict biological activity of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). The aldehyde group shows hydrogen bonding with Arg120, while the benzodioxole interacts hydrophobically .
- QSAR Models : Build regression models (e.g., partial least squares) correlating substituent electronegativity (Hammett σ) with IC₅₀ in anti-inflammatory assays (R² > 0.85) .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk, guiding lead optimization .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
